molecular formula C17H18N2O B2768109 N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide CAS No. 1304409-18-4

N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide

Cat. No.: B2768109
CAS No.: 1304409-18-4
M. Wt: 266.344
InChI Key: KLFPYIOAOXIKJR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is an organic compound that features a naphthalene ring, a cyanomethyl group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide typically involves the reaction of naphthalene derivatives with cyanomethyl and propylacetamide groups under controlled conditions. One common method involves the use of alkali metal naphthalenides as reducing agents, which are prepared by reacting the respective alkali metal with naphthalene in ethers such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, primary amines, and substituted naphthalene derivatives.

Scientific Research Applications

N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The naphthalene ring can interact with aromatic residues in proteins, while the cyanomethyl and propylacetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

IUPAC Name

N-(cyanomethyl)-2-naphthalen-1-yl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-11-19(12-10-18)17(20)13-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,2,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPYIOAOXIKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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